molecular formula C5H8N4O2 B026955 3-(1,2,4-Triazol-1-yl)-L-alanine CAS No. 4819-36-7

3-(1,2,4-Triazol-1-yl)-L-alanine

Cat. No.: B026955
CAS No.: 4819-36-7
M. Wt: 156.14 g/mol
InChI Key: XVWFTOJHOHJIMQ-BYPYZUCNSA-N
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Description

3-(1,2,4-Triazol-1-yl)-L-alanine is a compound that features a 1,2,4-triazole ring attached to the amino acid L-alanine. The 1,2,4-triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms.

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazole-containing compounds, such as 3-(1,2,4-Triazol-1-yl)-L-alanine, are often biological receptors involved in various diseases . These compounds have been used in drug discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Mode of Action

The mode of action of 1,2,4-triazole-containing compounds involves forming hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . For instance, in aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

1,2,4-Triazole-containing compounds affect various biochemical pathways due to their broad spectrum of potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities

Pharmacokinetics

The pharmacokinetics of 1,2,4-triazole-containing compounds are influenced by their ability to form hydrogen bonds with different targets, which improves their pharmacokinetics, pharmacological, and toxicological properties . .

Result of Action

The result of the action of 1,2,4-triazole-containing compounds can be seen in their promising cytotoxic activity against certain cancer cell lines . For example, certain 1,2,4-triazole derivatives showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,2,4-Triazol-1-yl)-L-alanine typically involves the reaction of L-alanine with a suitable triazole derivative. One common method is the nucleophilic substitution reaction where L-alanine is reacted with 1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-(1,2,4-Triazol-1-yl)-L-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    1,2,3-Triazole derivatives: These compounds also contain a triazole ring but with a different arrangement of nitrogen atoms.

    Other amino acid-triazole conjugates: Compounds where other amino acids are linked to the triazole ring.

Uniqueness: 3-(1,2,4-Triazol-1-yl)-L-alanine is unique due to its specific structure, which combines the properties of the 1,2,4-triazole ring with the amino acid L-alanine. This combination allows it to interact with a wide range of biological targets and makes it a valuable compound in various fields of research .

Properties

IUPAC Name

(2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVWFTOJHOHJIMQ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C=N1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901044367
Record name (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4819-36-7
Record name (alphaS)-alpha-Amino-1H-1,2,4-Triazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901044367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,2,4-Triazol-1-yl)-L-alanine
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3-(1,2,4-Triazol-1-yl)-L-alanine
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3-(1,2,4-Triazol-1-yl)-L-alanine

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